N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,5-dimethyl-1,2-oxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to a class of chemicals that incorporate triazolo[4,3-b]pyridazine moieties, known for their potential in creating substances with significant biological activities. These compounds are of interest in synthetic and medicinal chemistry due to their unique structural features and the diverse chemical reactions they undergo.
Synthesis Analysis
Synthesis of compounds containing the triazolo[4,3-b]pyridazine core typically involves cyclization reactions that can be achieved through various methodologies. For instance, the nitrosative cyclization of hydrazino uracils with N-nitrosodimethylamine and phosphorus oxychloride has been described as a method to produce 2-vinyl-v-triazolo pyrimidines, highlighting a potential synthetic pathway that might relate to the compound (Senga, Kanamori, Nishigaki, & Yoneda, 1976).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Exploration
Compounds containing triazolo[4,3-b]pyridazine moieties are synthesized through various methods, contributing to the field of medicinal chemistry and drug discovery. For instance, the synthesis of enaminones and their reactions with active methylene compounds, aliphatic amines, and heterocyclic amines lead to the formation of substituted pyridines, bipyrazoles, pyrazolylisoxazoles, and triazolopyrimidines, showcasing the versatility of these compounds in synthesizing diverse heterocyclic structures (S. Riyadh, Molecules, 2011).
Potential Biological Activities
These compounds often exhibit significant biological activities, making them of interest in the development of new therapeutic agents. The synthesis and structural modification of triazolo[4,3-b]pyridazines and related heterocycles have led to compounds with potential antitumor, antimicrobial, and anti-inflammatory activities. For instance, certain synthesized compounds have shown inhibition effects against human breast cell lines and liver carcinoma cell lines, comparable to those of established treatments like 5-fluorouracil, highlighting their potential in cancer research (S. Riyadh, Molecules, 2011).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Mode of Action
The hydrogen bond accepting and donating characteristics of similar compounds make them precise pharmacophores with a bioactive profile, as they can make specific interactions with different target receptors .
Biochemical Pathways
Compounds with similar structures have been found to interact with a variety of biochemical pathways due to their broad range of pharmacological activities .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Result of Action
Compounds with similar structures have been found to exhibit potent antiproliferative activities against various cell lines .
Safety and Hazards
Zukünftige Richtungen
The future directions in the research and development of such compounds could involve the design and synthesis of new derivatives with improved properties . The review article hopes to help researchers engaged in the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases .
Eigenschaften
IUPAC Name |
N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N,5-dimethyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O2/c1-11-8-14(22-27-11)18(26)23(2)13-9-24(10-13)16-7-6-15-19-20-17(25(15)21-16)12-4-3-5-12/h6-8,12-13H,3-5,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCUBLCVAIWXPOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N(C)C2CN(C2)C3=NN4C(=NN=C4C5CCC5)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,5-dimethyl-1,2-oxazole-3-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.